molecular formula C₆₄H₁₁₀N₆O₁₆ B1156545 (2R,4R,5R,7S)-Aliskiren Fumarate (2:1)

(2R,4R,5R,7S)-Aliskiren Fumarate (2:1)

Cat. No.: B1156545
M. Wt: 1219.59
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R,5R,7S)-Aliskiren Fumarate (2:1) is a research-grade, small-molecule direct renin inhibitor provided as a fumarate salt. This compound is designed for scientific investigation into the renin-angiotensin-aldosterone system (RAAS), a key hormonal pathway regulating blood pressure and fluid balance . Its primary research value lies in its targeted mechanism of action: it binds with high specificity to the active site of the renin enzyme, thereby blocking the rate-limiting initial step of the RAAS cascade—the conversion of angiotensinogen to angiotensin I . By inhibiting this first step, Aliskiren suppresses the entire downstream pathway, leading to reduced production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention . This makes it a valuable pharmacological tool for studying hypertension, cardiovascular remodeling, and renal function in preclinical models. Researchers utilize this compound to explore RAAS blockade at its origin, which can provide a more comprehensive suppression compared to agents acting further downstream, such as ACE inhibitors or angiotensin receptor blockers (ARBs) . Aliskiren is characterized by its oral bioavailability and a long elimination half-life of approximately 24 hours, supporting sustained inhibition in research settings . It is eliminated primarily via the hepatobiliary route . Warning: It is critical for researchers to note that clinical trials have demonstrated serious risks when aliskiren was used in combination with ACEIs or ARBs in subjects with diabetes or moderate-to-severe kidney impairment, including renal impairment, hypotension, and hyperkalemia . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₆₄H₁₁₀N₆O₁₆

Molecular Weight

1219.59

Synonyms

(αR,γR,δR,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)

Origin of Product

United States

Chemical Synthesis and Stereoselective Methodologies

Retrosynthetic Analysis of (2R,4R,5R,7S)-Aliskiren Fumarate (B1241708) (2:1)

Retrosynthetic analysis of Aliskiren (B1664508) identifies several key bond disconnections that form the basis for various synthetic strategies. A common and effective strategy involves the disconnection of the amide bond, leading back to a key lactone intermediate and 3-amino-2,2-dimethylpropionamide. google.comacs.org This lactone contains all four of the required stereocenters and has been a primary target in many total syntheses. acs.org

Another innovative retrosynthetic approach involves an unprecedented disconnection between the C5 and C6 carbons. acs.orgnewdrugapprovals.org This strategy envisions the C5 carbon acting as a nucleophile. The crucial amino group at the C5 position is introduced later in the synthesis via a Curtius rearrangement, a transformation that converts a carboxylic acid to an amine equivalent. acs.orgthieme-connect.com This pathway simplifies the main carbon skeleton construction into more manageable fragments.

A "macrocycle route" has also been proposed, which retrosynthetically leads to a nine-membered lactone intermediate. acs.orgnih.gov This macrocyclic precursor is formed via a ring-closing metathesis (RCM) reaction, highlighting a different approach to constructing the core structure of Aliskiren. acs.orgacs.org

Total Synthesis Approaches

The assembly of Aliskiren's complex structure has been achieved through both convergent and linear total synthesis pathways.

Convergent syntheses involve the independent preparation of key molecular fragments, which are then combined in the later stages. This approach is often more efficient than linear pathways for complex molecules.

One prominent convergent strategy relies on the C5–C6 disconnection. acs.org This synthesis features the C-selective alkylation of a β-keto ester and a highly enantioselective catalytic hydrogenation of an enol acetate to control the stereochemistry of the internal 1,2-syn-amino alcohol. acs.orgthieme-connect.com The amino group is introduced via a Curtius rearrangement, demonstrating the utility of using a carboxyl group as a latent amine. thieme-connect.com

Another convergent approach involves coupling a Grignard reagent derived from one chiral fragment with a diastereomerically pure γ-lactone fragment. researchgate.netresearchgate.net The resulting ketone is then stereoselectively reduced to establish the correct configuration of the hydroxyl group. This method efficiently brings together two complex and stereochemically rich portions of the molecule. researchgate.net

Convergent Strategy Key Disconnection Key Reactions Reference
C5-C6 FormationC5-C6 BondAsymmetric Hydrogenation, Curtius Rearrangement acs.orgthieme-connect.com
Fragment CouplingC6-C7 BondGrignard Reaction, Stereoselective Reduction researchgate.netresearchgate.net

Linear syntheses construct the molecule in a step-by-step fashion from a single starting material. While potentially longer, they can be straightforward to execute. A notable linear synthesis of Aliskiren has been accomplished in 11 unoptimized steps. acs.org This "macrocycle route" begins from a common chiral aldehyde precursor. acs.org Key steps in this pathway include a ring-closing metathesis (RCM) to form a nine-membered lactone, a highly diastereoselective Du Bois aziridination, and a regioselective aziridine ring-opening to install the vicinal amino alcohol functionality. acs.orgnih.govacs.org

Stereoselective Control in Synthesis

Achieving the correct absolute and relative stereochemistry at the four chiral centers of Aliskiren is the most critical aspect of its synthesis. This has been accomplished using both chiral auxiliary-mediated methods and catalytic asymmetric reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

The Evans chiral auxiliary has been instrumental in several Aliskiren syntheses. researchgate.netrsc.org Evans oxazolidinones, for instance, can be acylated and then subjected to diastereoselective enolate alkylation or aldol reactions. youtube.comsantiago-lab.com The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus creating the new stereocenter with high predictability. santiago-lab.com This method was employed for the asymmetric allylation to produce key chiral intermediates with excellent enantiomeric purity (>97% ee). rsc.orgnih.gov

The Schöllkopf bis-lactim ether method is another powerful technique used for the asymmetric synthesis of amino acids, which are key components of Aliskiren. researchgate.netwikipedia.org In this approach, a dipeptide derived from glycine and a chiral auxiliary like valine is converted into a bis-lactim ether. wikipedia.orgbiosynth.com Deprotonation at the glycine unit followed by alkylation occurs with high diastereoselectivity, as the bulky group of the valine auxiliary blocks one face of the resulting anion. wikipedia.org Subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiopurified α-amino acid. biosynth.com The original Novartis synthesis of Aliskiren reportedly used both Evans and Schöllkopf auxiliaries to establish three of the four stereogenic centers. researchgate.net

Chiral Auxiliary Type of Reaction Controlled Principle Reference
Evans OxazolidinoneAsymmetric Allylation, Aldol ReactionsSteric hindrance from the auxiliary directs the approach of the electrophile. researchgate.netrsc.orgnih.gov
Schöllkopf Bis-lactim EtherAsymmetric Amino Acid SynthesisA chiral valine-derived auxiliary sterically directs the alkylation of a glycine anion. researchgate.netwikipedia.orgbiosynth.com

Catalytic asymmetric reactions use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more atom-economical approach than chiral auxiliaries. frontiersin.orgnih.gov

A highly effective strategy for Aliskiren synthesis involves a catalytic stereoselective nitroaldol (Henry) reaction . researchgate.net In one convergent synthesis, a copper-catalyzed Henry reaction between a new enantiopure nitroalkane and an aldehyde fragment was used as the key step. researchgate.net This single reaction successfully established the correct configuration for all four stereocenters of the final product in a nitrolactone intermediate. researchgate.net This approach demonstrates remarkable efficiency in controlling stereochemistry.

Asymmetric hydrogenation is another key catalytic method employed. For instance, iridium-catalyzed asymmetric hydrogenation of allylic alcohol fragments has been used to prepare key chiral building blocks for a formal synthesis of Aliskiren. nih.gov Similarly, a rhodium-catalyzed asymmetric hydrogenation of an enol acetate was a pivotal step in a convergent synthesis, allowing for the simultaneous generation of the C4 and C5 stereocenters with high diastereoselectivity (99:1 dr). acs.orgthieme-connect.com

SmI2-Promoted Acyl-like Radical Coupling

A formal total synthesis of Aliskiren has been developed utilizing a samarium(II) iodide (SmI2)-promoted acyl-like radical coupling reaction. nih.govacs.org This strategy provides an alternative approach for creating the hydroxyethylene isostere core of the molecule. nih.govacs.org The key step involves the carbon chain extension of a thioester derivative, which represents the C5-C9 fragment of the Aliskiren backbone. nih.govacs.org This thioester undergoes a radical addition to n-butyl acrylate in the presence of SmI2. nih.govacs.org

The reaction is believed to proceed through a ketyl-like radical anion mechanism, as rapid decarbonylation of the initially formed acyl radical is suppressed. acs.org This methodology has been expanded to include the coupling of N-acyl oxazolidinones with substituted acrylamides and acrylates, yielding functionalized γ-ketoamides and esters. acs.org These products are valuable intermediates that only require a stereoselective reduction of the ketone to establish the desired stereochemistry of the hydroxyethylene unit. acs.org

Reactant 1Reactant 2ReagentKey ProductReference
Amino acid thioester (C5-C9 fragment)n-Butyl acrylateSmI2γ-keto ester nih.govacs.org
N-Acyl oxazolidinoneSubstituted acrylamide/acrylateSmI2γ-ketoamide/ester acs.org

Organometallic Reagent Applications (e.g., Grignard)

Organometallic reagents, particularly Grignard reagents, play a crucial role in several synthetic routes toward Aliskiren. researchgate.netgoogle.com These reagents are instrumental in forming key carbon-carbon bonds, for instance, by coupling the aromatic side chain to the main alkyl backbone. researchgate.netresearchgate.net One convergent synthesis strategy involves the coupling of a Grignard reagent derived from one segment of the molecule with another segment, followed by an oxidative lactonization to form a key intermediate. researchgate.netresearchgate.net

The synthesis of Aliskiren intermediates has been achieved by attaching the 3,4-dialkoxyphenyl unit to precursor C-8 lactone-carboxylic acid derivatives using organometallic reagents. researchgate.netresearchgate.net It has been noted that the reactivity of the lactone-carboxylic acid chloride substrate differs significantly when reacting with organomagnesium versus organoboron reagents. researchgate.net The use of Grignard reagents can be challenging on an industrial scale due to the highly exothermic nature of the reactions. google.com

Organometallic ReagentSubstratePurposeReference
Grignard ReagentLactone precursorCoupling of molecular segments researchgate.netresearchgate.net
Organomagnesium ReagentC-8 lactone-carboxylic acid derivativeAttachment of the 3,4-dialkoxyphenyl unit researchgate.netresearchgate.net

Synthesis of Key Precursor Intermediates

The synthesis of Aliskiren relies on the efficient preparation of several key precursor intermediates that contain the necessary stereochemical information. These intermediates are often chiral fragments that are later coupled to construct the final molecule. researchgate.net Common strategies involve the use of symmetric precursors, such as a C2-symmetric bis-lactone derived from D-tartrate diester, to propagate the chiral information through subsequent reactions like double alkylation. researchgate.netresearchgate.net

Other key intermediates include advanced structures like (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide, which can be synthesized through various methods including olefin cross-metathesis and modified Julia-Kocienski olefination. rsc.org The preparation of enantiopure nitroalkanes has also been explored as a route to nitrolactone intermediates, which establish the correct configuration at all four stereocenters early in the synthesis. researchgate.net

Diastereoselective Fragment Preparation

Achieving the correct stereochemistry at all four chiral centers of Aliskiren is a primary challenge. Diastereoselective methods are employed to prepare key fragments with high stereochemical purity. One successful approach utilizes an Evans chiral auxiliary-aided asymmetric allylation to synthesize chiral intermediates with excellent enantiomeric purity (higher than 97% ee). rsc.org

Another strategy involves starting from a symmetric precursor, such as a trans-cisoid-trans-bis-lactone, which is prepared through several different routes. researchgate.net Appending the end groups and subsequent functional group transformations complete the synthesis. researchgate.net Diastereoselective synthesis of γ-boryl substituted syn-β-alkoxy homoallylic alcohols has also been developed as a method to create stereochemically defined fragments. researchgate.net Furthermore, a highly stereocontrolled approach starting from a common "isopropyl chiron" has been used, featuring a challenging ring-closing metathesis to produce a nine-membered unsaturated lactone, followed by a highly stereoselective catalytic aziridination and regioselective aziridine ring-opening. nih.govacs.org

MethodKey FeatureOutcomeReference
Evans Chiral Auxiliary-Aided Asymmetric AllylationUse of a chiral auxiliary to direct stereochemistryChiral intermediates with >97% ee rsc.org
Symmetric Bis-lactone StrategyPropagation of chirality from a C2-symmetric starting materialDiastereoselective formation of the core structure researchgate.netresearchgate.net
Catalytic Asymmetric AziridinationHighly stereoselective introduction of a nitrogen atomRegio- and diastereoselective formation of a vicinal amino alcohol nih.govacs.org

Functional Group Transformations

Throughout the synthesis of Aliskiren, numerous functional group transformations are necessary to convert the precursor intermediates into the final active pharmaceutical ingredient. These transformations must be carried out with high yield and selectivity to avoid compromising the complex molecular structure.

Common transformations include:

Reduction of Nitro Groups: In syntheses that proceed through nitro-lactone intermediates, the nitro group is reduced to an amine. researchgate.netresearchgate.net

Protecting Group Manipulation: Amine functionalities are often protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent steps. This protecting group is then removed in a later stage of the synthesis. researchgate.netresearchgate.net

Aminolysis of Lactones: The lactone ring in key intermediates is opened via aminolysis with 3-amino-2,2-dimethylpropionamide to introduce the terminal amide side chain of Aliskiren. researchgate.netresearchgate.netgoogle.com This reaction can be challenging and may require neat conditions with a large excess of the amine. google.com

Oxidation and Reduction: Alcohols may be oxidized to aldehydes or carboxylic acids, and ester groups can be reduced to alcohols as needed to manipulate the carbon skeleton and introduce the required functionality. portico.orgnewdrugapprovals.org For example, a benzyl ether may be deprotected via hydrogenolysis to reveal an alcohol, which is then oxidized. portico.org

Azide Reduction: In some synthetic routes, an azide group is introduced and later reduced, typically via catalytic hydrogenation, to form the key amine at the C5 position. google.comnewdrugapprovals.org

Salt Formation Processes and Optimization for Fumarate (2:1)

The final step in the manufacturing process is the formation of the desired salt form, (2R,4R,5R,7S)-Aliskiren Fumarate (2:1), also known as Aliskiren hemifumarate. This salt form is chosen for its favorable physicochemical properties, such as solubility and stability. nih.gov The process involves reacting the Aliskiren free base with fumaric acid. google.com

The crystallization process is critical for obtaining a product with high purity and the desired crystal form. researchgate.net Aliskiren hemifumarate can be crystallized from solvent mixtures such as ethanol and acetonitrile (B52724). google.comgoogle.com The process often involves dissolving the crude product and fumaric acid in a suitable solvent system, followed by concentration and cooling to induce crystallization. google.com

Optimization of the crystallization process is crucial for industrial-scale production. Continuous crystallization using mixed suspension, mixed product removal (MSMPR) crystallizers has been explored to enhance efficiency, flexibility, and product quality. acs.org Models have been developed to optimize crystal purity and yield by adjusting parameters such as operating temperature and residence time. researchgate.net These continuous processes have been shown to produce Aliskiren hemifumarate with high purity (>99%) and high yield (>92%). researchgate.net The discovery and characterization of different polymorphic forms of Aliskiren hemifumarate are also important for ensuring consistent product quality. google.com

ProcessKey ParametersObjectiveReference
Batch CrystallizationSolvent system (e.g., Ethanol/Acetonitrile), TemperatureHigh purity, desired crystal form google.comgoogle.com
Continuous MSMPR CrystallizationOperating temperature, Residence timeEnhanced efficiency, purity (>99%), and yield (>92%) researchgate.netacs.org

Molecular Mechanism of Action and Biochemical Interactions

Direct Renin Inhibition at the Molecular Level

Aliskiren (B1664508) functions by binding directly and with high affinity to the active site of the renin enzyme, physically obstructing its ability to act on its substrate. nih.govdrugbank.comnih.gov This direct, competitive inhibition is highly specific to renin, distinguishing Aliskiren from other classes of RAAS inhibitors that act downstream. ijcrt.orgnih.gov

The high specificity and potency of Aliskiren are attributed to its precise binding within the active site of the renin molecule. ijcrt.orgnih.gov Aliskiren occupies the S1/S3 pocket at the active site. nih.gov A key interaction involves the S3bp (or S3sp) sub-pocket, which is a distinct feature of the renin enzyme. ijcrt.orgwikipedia.org The side chain of the Aliskiren molecule fits ideally within this S3sp sub-pocket, a characteristic that is crucial for its potent inhibitory activity. ijcrt.org This specificity for the S3sp sub-pocket ensures that Aliskiren does not significantly inhibit other related enzymes, such as the aspartic proteases cathepsin D and pepsin. ijcrt.orgnih.gov

Within the active site, Aliskiren forms critical hydrogen bonds with key amino acid residues, most notably the catalytic aspartic acid dyad (Asp32 and Asp215) essential for renin's function. ijcrt.org The hydroxyl group on the Aliskiren molecule forms a hydrogen bond with both oxygen atoms of the Asp32 residue. ijcrt.org Furthermore, the primary amine group of Aliskiren establishes additional hydrogen bonds with the carboxylic acid group of Glycine 217 and an oxygen atom of Asp32, further anchoring the inhibitor in the active site and preventing substrate binding. ijcrt.org

Aliskiren is a highly potent competitive inhibitor of human renin in vitro. nih.govresearchgate.net Its efficacy is quantified by a low half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Multiple studies have established the IC50 of Aliskiren to be approximately 0.6 nmol/L. nih.govnih.govnih.govbpsbioscience.comnih.gov One study reported a slightly different IC50 of 0.72 nmol/L and an inhibitory constant (Ki) of 0.18 nmol/L for competitive inhibition. researchgate.net This high potency compares favorably to earlier generations of renin inhibitors. nih.gov

Renin InhibitorIn Vitro IC50 (nmol/L)
Aliskiren0.6
Remikiren0.8
Zankiren1.1
Enalkiren14

Downstream Biochemical Cascade Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that begins with renin. patsnap.comyoutube.com Renin, released from the kidneys, cleaves the plasma protein angiotensinogen (B3276523) to form angiotensin I. drugbank.comyoutube.com This inactive peptide is then converted by angiotensin-converting enzyme (ACE) into the potent vasoconstrictor angiotensin II. drugbank.comwikipedia.orgyoutube.com Angiotensin II exerts multiple effects, including direct vasoconstriction and stimulating the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention. drugbank.comwikipedia.org By blocking the first step, Aliskiren prevents the formation of all subsequent products in this cascade. drugbank.compatsnap.com

The primary molecular action of Aliskiren is to block the catalytic activity of renin, thereby preventing the cleavage of angiotensinogen. nih.govresearchgate.net This action directly inhibits the formation of angiotensin I, the precursor to angiotensin II. researchgate.netnih.govnih.gov This blockade at the point of activation is the foundational step through which Aliskiren suppresses the entire RAAS. nih.govnih.gov

As a direct consequence of inhibiting the conversion of angiotensinogen to angiotensin I, Aliskiren effectively reduces the downstream formation of angiotensin II. drugbank.comnih.govnih.gov Clinical studies have demonstrated a dose-dependent decrease in plasma angiotensin I and angiotensin II levels following Aliskiren administration. nih.gov In one study, the highest dose of Aliskiren led to maximal decreases in angiotensin II levels of up to 89%. nih.gov Another investigation found that treatment with Aliskiren caused a 48% reduction in blood angiotensin II levels. ahajournals.org This reduction in angiotensin II, a potent vasoconstrictor, is a key biochemical outcome of Aliskiren's mechanism of action. drugbank.comyoutube.com

Modulation of Aldosterone Secretion and Regulation

(2R,4R,5R,7S)-Aliskiren Fumarate (B1241708) (2:1), hereafter referred to as aliskiren, exerts its influence on aldosterone secretion by targeting the origin of the renin-angiotensin-aldosterone system (RAAS). The primary mechanism involves the direct, high-affinity, and competitive inhibition of the enzyme renin. nih.gov Renin is the rate-limiting enzyme in the RAAS cascade, responsible for cleaving angiotensinogen to form angiotensin I. nih.govpatsnap.com This initial step is crucial, as angiotensin I is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE). patsnap.comwikipedia.org

Angiotensin II is the principal physiological stimulus for the synthesis and secretion of aldosterone from the zona glomerulosa of the adrenal cortex. wikipedia.orgdrugbank.com By inhibiting renin, aliskiren effectively prevents the formation of both angiotensin I and, consequently, angiotensin II. youtube.com This reduction in circulating angiotensin II levels leads to decreased stimulation of the adrenal glands, resulting in a subsequent decline in aldosterone secretion. nih.govpatsnap.com The diminished aldosterone levels lead to reduced sodium and water reabsorption in the kidneys. patsnap.com

Research findings have quantified the impact of aliskiren on the components of the RAAS. In a study involving elderly patients with chronic kidney disease and hypertension, a six-month course of aliskiren demonstrated a significant suppression of the upstream elements of the RAAS. However, the direct impact on aldosterone was less pronounced in this specific cohort. Plasma renin activity (PRA), angiotensin I, and angiotensin II levels were all significantly reduced. nih.govdovepress.com Notably, while aldosterone levels showed a slight decrease from a baseline of 86.1 ± 38.3 pg/mL to 80.1 ± 52.6 pg/mL post-treatment, this change was not statistically significant. nih.govdovepress.com This suggests that in certain patient populations, the phenomenon of "aldosterone breakthrough," also observed with other RAAS inhibitors, might occur. nih.gov

ParameterBaseline Value (Mean ± SD)Value after 6 Months Aliskiren (Mean ± SD)Statistical Significance (P-value)
Plasma Renin Activity (PRA)1.3 ± 1.0 ng/mL/hour0.3 ± 0.3 ng/mL/hour< 0.05
Angiotensin I (Ang I)59.5 ± 32.1 pg/mL26.0 ± 17.3 pg/mL< 0.05
Angiotensin II (Ang II)58.4 ± 62.1 pg/mL14.3 ± 9.0 pg/mL< 0.05
Aldosterone (Ald)86.1 ± 38.3 pg/mL80.1 ± 52.6 pg/mLNot Significant

Data adapted from a study on elderly CKD patients with hypertension. nih.govdovepress.com

Interactions with Efflux Transporters (e.g., P-glycoprotein)

The pharmacokinetics of aliskiren are significantly influenced by its interaction with efflux transporters, most notably P-glycoprotein (P-gp; ABCB1). drugbank.com Aliskiren is a substrate for P-gp, an efflux pump located in the apical membrane of intestinal enterocytes, which actively transports the drug back into the intestinal lumen. youtube.com This process limits the oral absorption of aliskiren and is a primary contributor to its low absolute bioavailability, which is approximately 2.5%. drugbank.comyoutube.comnih.gov While aliskiren is a substrate, it is not considered a significant inhibitor or inducer of P-gp itself. wikipedia.orgnih.gov

The role of P-gp in aliskiren's disposition has been demonstrated in both preclinical and clinical studies. In studies with P-gp knockout (mdr1a/1b gene-deficient) mice, the area under the plasma concentration-time curve (AUC) for orally administered aliskiren was 6.9-fold higher than in wild-type mice, confirming that P-gp substantially restricts its intestinal absorption. nih.gov

Co-administration of aliskiren with potent P-gp inhibitors leads to clinically significant increases in aliskiren's plasma concentrations. For instance, the administration of ketoconazole, a strong inhibitor of both CYP3A4 and P-gp, resulted in an approximate 80% increase in aliskiren plasma levels. nih.gov Studies in cynomolgus monkeys have further highlighted the magnitude of this interaction, where co-administration of the P-gp inhibitor zosuquidar (B1662489) increased the aliskiren AUC by 8.3-fold, and the potent P-gp inhibitor cyclosporin (B1163) A led to a 42.1-fold increase in the AUC. nih.gov

Interacting Drug (P-gp Inhibitor)Effect on Aliskiren PharmacokineticsFold Increase in AUCReference
Ketoconazole~80% increase in plasma levels~1.8 nih.gov
Atorvastatin (B1662188)~50% increase in Cmax and AUC~1.5 nih.gov
Cyclosporin A (in monkeys)Markedly increased exposure42.1 nih.gov
Zosuquidar (in monkeys)Significantly increased exposure8.3 nih.gov

This table summarizes the effect of P-gp inhibitors on aliskiren exposure.

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Aliskiren (B1664508) from its impurities, degradation products, and other active pharmaceutical ingredients.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the routine analysis and stability testing of Aliskiren. Researchers have developed numerous methods, optimizing parameters to achieve efficient separation and accurate quantification. researchgate.netjocpr.com These methods typically utilize a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.netjddtonline.info The pH of the buffer is a critical parameter, frequently adjusted with acids like orthophosphoric acid to ensure sharp peak shapes and reproducible retention times. jddtonline.infosphinxsai.comijcpa.in Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 280 nm. jocpr.comijcpa.inparuluniversity.ac.in

Several validated RP-HPLC methods have demonstrated excellent linearity, precision, and accuracy for determining Aliskiren in bulk and in combination with other drugs. researchgate.netsphinxsai.comparuluniversity.ac.in For instance, a stability-indicating method successfully separated Aliskiren from its degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, and thermal degradation. researchgate.netijcpa.inparuluniversity.ac.in

Table 1: Examples of Reported RP-HPLC Methods for Aliskiren Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Symmetry C18 (150 x 4.6 mm, 5 µm)Acetonitrile : Phosphate Buffer (60:40 v/v)1.02342.28 jocpr.com
Hyper ODS2, C18 (250 x 4.6 mm, 5 µm)Acetonitrile : 0.05M KH₂PO₄ Buffer (pH 3.5) (45:55 v/v)1.0224Not Specified sphinxsai.com
Enable ODS C18 (250 x 4.6 mm, 5 µm)Water : Acetonitrile (pH 3.5) (45:55 v/v)1.02354.027 paruluniversity.ac.in
C8 Inertsil ODS (150 x 4.6 mm, 5 µm)Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)1.02373.98 researchgate.net
Hiber® Lichrosphere® C18 (250 x 4.6 mm, 5 µm)Methanol : KH₂PO₄ Buffer : Acetonitrile (pH 3.0) (50:30:20 v/v/v)1.02716.92 jddtonline.info
Waters Xbridge C18 (150 x 4.6 mm, 5 µm)0.03% TFA in Water : 0.03% TFA in Acetonitrile and Water (95:5)0.82309.64 scispace.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offer superior sensitivity and selectivity, making them indispensable for analyzing Aliskiren in complex biological matrices and for structural elucidation of metabolites and impurities. e-lactancia.orgnih.govnih.gov LC-MS/MS assays have been developed for the quantification of Aliskiren in human plasma and saliva at very low concentrations (ng/mL levels). nih.govnih.gov

These methods often involve liquid-liquid extraction or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry. nih.govnih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, monitoring specific mass transitions (parent ion to product ion) for Aliskiren and an internal standard, which ensures high specificity. nih.govnih.govnih.gov For example, a transition of m/z 552.2 → 436.2 has been used for Aliskiren. nih.govnih.gov Furthermore, high-resolution mass spectrometry techniques like LC-MS/Time-of-Flight (TOF) are instrumental in identifying unknown metabolites by providing accurate mass measurements, which helps in determining their elemental composition. e-lactancia.org

Table 2: Applications of Hyphenated Techniques in Aliskiren Analysis

TechniqueApplicationMatrixKey FindingsReference
HPLC-MS/MSQuantificationHuman PlasmaSimple, rapid, and sensitive assay with a linearity range of 0.10–1013 ng/mL. nih.gov
LC-MS/MSQuantificationHuman SalivaMethod validated for a calibration range of 0.586–1200 ng/mL; used to compare blood and saliva concentrations. nih.gov
LC-MS, 1H NMRMetabolite Structure ElucidationHuman and Rabbit UrineIdentified major metabolic pathways, including O-demethylation and subsequent oxidation to a carboxylic acid derivative. e-lactancia.org
LC-MS/MSPharmacokinetic StudiesMicro-volumes of Human PlasmaA run time of 2.2 minutes per sample allows for high-throughput analysis in clinical studies. nih.govresearchgate.net

Aliskiren has multiple chiral centers, making the control of its stereochemistry critical. oup.comresearchgate.net The desired therapeutic agent is the (2S,4S,5S,7S)-isomer. jddtonline.info Chiral chromatography is the definitive method for separating and quantifying the enantiomers of Aliskiren to ensure enantiomeric purity. oup.comnih.gov

Developing a successful chiral separation method can be challenging. oup.comresearchgate.net Research has shown that an immobilized-type chiral stationary phase (CSP), specifically Chiralpak IC, is effective for the enantioseparation of Aliskiren. oup.comnih.gov An optimized method utilized a mobile phase of acetonitrile and n-butylamine (100:0.1, v/v) at a flow rate of 1.0 mL/min, with UV detection at 228 nm. This method achieved a resolution greater than 3.0 between the desired S-isomer and the unwanted R-isomer, demonstrating its suitability for quality control in bulk drug manufacturing. oup.comresearchgate.net

Table 3: Chiral HPLC Method for Aliskiren Enantiomeric Purity

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)ResolutionReference
Chiralpak IC (Immobilized Polysaccharide)Acetonitrile : n-Butylamine (100:0.1 v/v)1.0228> 3.0 oup.comresearchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are vital for the structural confirmation and quantification of Aliskiren.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Aliskiren in pharmaceutical formulations. scielo.brresearchgate.netsbq.org.br The method is based on the absorption of UV radiation by the chromophoric groups within the Aliskiren molecule. scielo.br In aqueous solutions or methanol, Aliskiren typically exhibits a maximum absorbance (λmax) at approximately 279-280 nm. ijcpa.inresearchgate.netsbq.org.br

Validation studies have confirmed that the UV spectrophotometric method is specific, accurate, and precise for its intended use. scielo.brresearchgate.net Linearity is commonly observed in concentration ranges such as 40-100 µg/mL. scielo.brsbq.org.brresearchgate.net The simplicity of this technique makes it highly suitable for routine quality control testing, including dissolution studies, where a large number of samples need to be analyzed efficiently. scielo.brresearchgate.net

Table 4: UV-Vis Spectrophotometric Parameters for Aliskiren Quantification

ParameterFindingReference
Wavelength of Maximum Absorbance (λmax)~279-280 nm ijcpa.inresearchgate.netsbq.org.br
SolventWater / Methanol paruluniversity.ac.inresearchgate.net
Linearity Range40-100 µg/mL scielo.brsbq.org.brresearchgate.net
ApplicationAssay in tablet dosage forms, dissolution studies. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation and confirmation of the Aliskiren molecule. e-lactancia.org Due to its complex structure with numerous protons and carbons in similar chemical environments, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of non-equivalent carbons. researchgate.net DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons (H-C-C-H). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms with their attached protons (¹JCH). researchgate.net

NMR has been instrumental in the structural characterization of Aliskiren metabolites. e-lactancia.org For instance, by comparing the ¹H NMR data of Aliskiren with its metabolites, researchers could pinpoint the site of O-demethylation by observing the disappearance of specific methoxy (B1213986) group signals. e-lactancia.org

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. ich.orgamazonaws.com For (2R,4R,5R,7S)-Aliskiren Fumarate (B1241708) (2:1), analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are validated in accordance with the International Conference on Harmonisation (ICH) guidelines, specifically Q2(R1) and its revised version Q2(R2). gmp-compliance.orgeuropa.eueuropa.eu These guidelines outline the necessary validation characteristics to ensure the reliability of analytical results. ich.orgeuropa.eu The validation process for aliskiren typically encompasses an evaluation of specificity, linearity, range, accuracy, precision, detection limits, and robustness. oup.comnih.govjuniperpublishers.com This ensures that the method is appropriate for routine quality control analysis of aliskiren in bulk drug and pharmaceutical formulations. juniperpublishers.comjocpr.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For aliskiren, the specificity of reversed-phase liquid chromatography (RP-LC) methods is rigorously demonstrated to ensure that there is no interference from formulation excipients or degradation products at the retention time of the main drug peak. oup.comnih.govscispace.com

In a typical specificity study, a solution containing a mixture of tablet excipients (placebo) is prepared and analyzed. jocpr.comresearchgate.net Chromatograms of the placebo solution are compared with those of the aliskiren standard and sample solutions. The absence of any interfering peaks at the retention time of aliskiren confirms the method's specificity. oup.comnih.govjocpr.com Furthermore, stability-indicating capability is proven through forced degradation studies, where aliskiren is subjected to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to resolve the aliskiren peak from any peaks corresponding to degradation products, confirming its selectivity. oup.comnih.gov For example, one study showed that the aliskiren peak was free from any co-eluting peaks from excipients or degradation products, thus proving the method's specificity and stability-indicating nature. oup.comnih.gov

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For the analysis of aliskiren, linearity is established by preparing a series of standard solutions at different concentrations and plotting the peak area response against the corresponding concentration. oup.comjocpr.com

The relationship is typically evaluated using linear regression analysis, and a high correlation coefficient (r or r²) is required to demonstrate linearity. oup.comjuniperpublishers.com Various studies have established the linearity of HPLC methods for aliskiren over different concentration ranges, consistently yielding correlation coefficients greater than 0.999, which indicates a strong linear relationship. oup.comnih.govjuniperpublishers.com

Table 1: Linearity and Calibration Range Data for Aliskiren Analysis from Various Studies

Linearity Range (µg/mL)Correlation Coefficient (r²)Analytical MethodSource
10 - 3000.9999RP-LC oup.comnih.gov
30 - 1500.999RP-HPLC juniperpublishers.com
50 - 175Not specified, but observedRP-HPLC jocpr.comresearchgate.net
1 - 1000.999RP-HPLC scispace.com
5.0 - 50.00.9960RP-HPLC oup.com
1.2 - 2400.9995RP-HPLC researchgate.net

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy represents the closeness of the test results obtained by the method to the true value and is often assessed using recovery studies. ich.org This involves adding known amounts of a standard aliskiren drug to a pre-analyzed sample solution (spiking) at different concentration levels, typically 80%, 100%, and 120% of the target concentration. oup.comjuniperpublishers.com The method is considered accurate if the percentage recovery is within an acceptable range, generally around 98-102%. juniperpublishers.comscispace.com

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. ich.org

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For aliskiren analysis, the %RSD values for both repeatability and intermediate precision are consistently found to be less than 2%, indicating that the developed methods are precise. oup.comnih.govjuniperpublishers.comjocpr.com

Table 2: Example of Accuracy Study Results for Aliskiren

Concentration Level SpikedAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSDSource
80%80-99.55 (Mean)<1.21 oup.com
100%100-99.55 (Mean)<1.21 oup.com
120%120-99.55 (Mean)<1.21 oup.com
50%--98% - 99% (Range)- scispace.com
100%--98% - 99% (Range)- scispace.com
150%--98% - 99% (Range)- scispace.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy. ich.org These limits are crucial for the analysis of impurities and degradation products.

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise ratio, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. oup.com The reported LOD and LOQ values for aliskiren vary depending on the specific analytical method and instrumentation used, reflecting different levels of sensitivity. oup.comjocpr.comscispace.comoup.com

Table 3: Reported LOD and LOQ Values for Aliskiren

LOD (µg/mL)LOQ (µg/mL)Analytical MethodSource
2.387.93RP-LC oup.comnih.gov
2.3357.077RP-HPLC juniperpublishers.com
0.060.8RP-HPLC jocpr.com
0.20.6HPLC-UV scispace.comresearchgate.net
0.95 (mg/mL)3.18 (mg/mL)RP-HPLC oup.com
0.33761.0230RP-HPLC researchgate.net

Robustness and Ruggedness

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.comnih.gov Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. jocpr.comresearchgate.net

For HPLC methods analyzing aliskiren, robustness is typically evaluated by intentionally altering parameters such as the flow rate of the mobile phase, the pH, and the ratio of solvents in the mobile phase. oup.comjocpr.com The effect of these changes on the results (e.g., retention time, peak area) is then assessed, often by calculating the %RSD. Statistical analysis showing no significant difference between results from the standard conditions and the varied conditions indicates the method is robust. jocpr.com Ruggedness is confirmed by having different analysts conduct the test on different days, with the results again showing no significant variation. jocpr.com

Table 4: Example of a Robustness Study for Aliskiren Analysis

Parameter VariedAdjusted ValueRetention Time (min)% RSDSource
Flow Rate0.8 mL/min2.2910.45 jocpr.com
1.0 mL/min (As per method)2.2890.39
1.2 mL/min2.2840.30
Mobile Phase Composition (Acetonitrile:Buffer)55:452.2790.28 jocpr.com
60:40 (As per method)2.2820.38
65:352.2840.40

Degradation Pathways and Stability Studies

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate degradation pathways and validate the stability-indicating nature of analytical methods.

Hydrolytic degradation studies assess the stability of the drug substance in aqueous environments at different pH levels.

Acidic Conditions: Aliskiren (B1664508) has been found to be relatively stable under acidic conditions. Studies have shown minimal degradation when subjected to acidic environments.

Alkaline Conditions: The drug is more susceptible to degradation under alkaline conditions. The degradation of Aliskiren in the presence of sodium hydroxide follows pseudo-first-order kinetics, with the rate of degradation increasing with both higher concentrations of NaOH (up to 1.5 N) and higher temperatures (up to 90°C) .

Neutral Conditions: In neutral aqueous solutions, Aliskiren demonstrates greater stability compared to alkaline conditions.

Table 1: Summary of Hydrolytic Degradation Findings

ConditionObservationsKinetics
Acidic (e.g., HCl)Relatively stable with minimal degradation observed.Not extensively studied due to stability.
Alkaline (e.g., NaOH)Significant degradation observed. Rate increases with concentration and temperature.Pseudo-first-order reaction.
Neutral (e.g., Water)More stable than in alkaline conditions.Slow degradation.

Oxidative degradation was investigated using hydrogen peroxide (H2O2) to simulate potential oxidative stress. Studies have shown that Aliskiren is susceptible to oxidation, leading to the formation of several degradation products ich.org. The amide and carbamate groups, as well as the terminal alkyl chains, are potential sites for oxidation ich.org.

Thermal stability studies are conducted to evaluate the effect of temperature on the drug substance. Aliskiren has been subjected to thermal stress, and while it is relatively stable under dry heat conditions, degradation can occur at elevated temperatures .

Photostability testing exposes the drug substance to light to determine its susceptibility to photodegradation. An environmental assessment indicated that Aliskiren hemifumarate is not expected to undergo significant photolysis due to a lack of significant UV absorption above 290 nm. This suggests a degree of stability under UV light exposure ich.org.

Given the hygroscopic nature of Aliskiren, humidity stress testing is important for understanding its stability in the solid state. While detailed public studies on humidity stress testing are limited, the inherent hygroscopicity suggests that exposure to high humidity could impact the physical and chemical stability of the solid form. Proper packaging is crucial to protect the drug substance from moisture.

Table 2: Overview of Forced Degradation Studies

Stress ConditionSummary of Findings
Oxidative (H2O2)Degradation observed, leading to oxidation products.
ThermalGenerally stable, but degradation can occur at high temperatures.
Photolytic (UV Light)Considered to be photostable due to limited UV absorption.
HumidityHygroscopic nature indicates potential for instability in the presence of moisture.

Identification and Structural Elucidation of Degradation Products

A crucial aspect of stability studies is the identification and characterization of the degradation products. Comprehensive studies have been conducted to isolate and elucidate the structures of these impurities.

Forced degradation of Aliskiren in a solution state was found to yield a total of six degradation products google.com. The separation of these products from the parent drug was achieved using a C-18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer google.com.

The structural elucidation of these degradation products was a multi-step process. Initially, the mass fragmentation pathway of Aliskiren was established using MS/TOF and MSn data. Subsequently, LC-MS/TOF studies were performed on the degradation products to determine their mass and fragmentation patterns google.com. For confirmation, some of the degradation products were isolated and their structures were further characterized using 1D (¹H, ¹³C, and DEPT-135) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy google.com.

An interesting finding from these studies was the occurrence of hydrolysis followed by cyclization in three of the degradation products google.com. Additionally, it was noted that acetonitrile, a common solvent in chromatography, could react with Aliskiren, forming a pseudo degradation product google.com.

Mass Fragmentation Pathway Establishment

To characterize degradation products effectively, a foundational step is to establish the complete mass fragmentation pathway of the parent drug, Aliskiren. nih.gov This is typically achieved using high-resolution mass spectrometry (HRMS) techniques such as Time-of-Flight (TOF) and ion trap mass spectrometry (MSn). nih.govresearchgate.net The fragmentation pattern provides structural information about different parts of the molecule, which is then used to identify the structural modifications in its degradants.

The electrospray ionization (ESI) mass spectrum of Aliskiren in positive mode shows a protonated molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS and MSn) of this ion reveals characteristic product ions corresponding to the cleavage of specific bonds within the Aliskiren molecule. This detailed fragmentation map is crucial for the structural elucidation of unknown impurities and degradants observed during stability studies. nih.govscirp.org

Characterization of Specific Degradants

Forced degradation studies of Aliskiren in solution have revealed the formation of several degradation products. nih.gov The separation of these degradants from the parent drug is typically achieved using a C-18 column with a gradient mobile phase consisting of acetonitrile and a phosphate buffer. nih.govresearchgate.net The structural characterization of these isolated or chromatographically separated degradants is performed using LC-MS/TOF and advanced nuclear magnetic resonance (NMR) studies, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. nih.gov

Some of the key degradants identified include:

Hydroxyl Aliskiren-1: Formed through oxidative degradation.

Desmethoxy Aliskiren: Results from the cleavage of a methoxy (B1213986) group.

Aliskiren Acid: An O-demethylated alcohol derivative is a major metabolite that can be further oxidized to a carboxylic acid derivative. nih.gov This impurity can also be formed through hydrolysis of the amide group. veeprho.com

Amino Lactone: This degradant is formed through a process of hydrolysis followed by intramolecular cyclization. nih.gov The formation of three distinct degradation products via this pathway has been noted. researchgate.net

N-BOC Aliskiren: A process-related impurity from the synthesis of Aliskiren.

Michael Adducts: These can form under specific conditions, though they are less commonly reported in standard stress studies.

Acetonitrile Adduct: A pseudo-degradation product has been observed, resulting from the reaction of Aliskiren with acetonitrile, a common solvent in analytical methods. nih.govresearchgate.net

Photodegradation Products: Exposure to simulated sunlight in aqueous environments leads to the formation of transformation products resulting from hydroxylation, oxidation, and loss of moieties followed by cyclization. nih.gov

Table 1: Summary of Characterized Aliskiren Degradants

Degradant NameFormation PathwayReference
Hydroxyl Aliskiren-1Oxidation veeprho.com
Desmethoxy AliskirenCleavage of methoxy groupGeneral degradation knowledge
Aliskiren AcidHydrolysis of amide; Oxidation of O-demethylated metabolite nih.govveeprho.com
Amino LactoneHydrolysis followed by intramolecular cyclization nih.govresearchgate.net
N-BOC AliskirenProcess-related impurity
Acetonitrile AdductReaction with solvent nih.govresearchgate.net
Photodegradation ProductsHydroxylation, Oxidation, Cyclization nih.gov

Proposed Degradation Mechanisms

The structural elucidation of degradation products allows for the proposal of specific degradation mechanisms.

Hydrolysis-Cyclization: A significant degradation pathway for Aliskiren involves the hydrolysis of the terminal amide group, followed by an intramolecular cyclization. This mechanism is responsible for the formation of three identified degradation products, including the Amino Lactone impurity. nih.govresearchgate.net

Reaction with Solvents: Aliskiren has been shown to react with acetonitrile, which is frequently used in the mobile phase for chromatographic analysis. This leads to the formation of what is termed a "pseudo degradation product," highlighting the importance of careful selection of analytical conditions to avoid artifact formation. nih.gov

Oxidation: The molecule is susceptible to oxidation, leading to products such as Hydroxyl Aliskiren-1. veeprho.com

Photodegradation: In aqueous solutions exposed to light, Aliskiren undergoes both direct and indirect photolysis, leading to transformation products through pathways like hydroxylation and oxidation. nih.govuniupo.it

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. conicet.gov.ar The development of such methods is a regulatory requirement and crucial for assessing the stability of drug substances and products. researchgate.net

For Aliskiren Fumarate (B1241708), several stability-indicating methods have been developed, primarily based on reverse-phase high-performance liquid chromatography (RP-HPLC). oup.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantitation (LOQ). oup.comnih.gov

The specificity and stability-indicating capability of these methods are proven by subjecting Aliskiren to forced degradation under various stress conditions (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress). researchgate.netresearchgate.net The developed methods must be able to resolve the main Aliskiren peak from all resulting degradation product peaks, demonstrating that there is no interference. oup.com

Table 2: Examples of Stability-Indicating Analytical Methods for Aliskiren

MethodColumnMobile PhaseDetectionReference
RP-LCWaters XBridge C18 (150 x 4.6 mm, 5 µm)Acetonitrile:water (95:5, v/v) / 25 mM Phosphoric acid (pH 3.0) (40:60, v/v)229 nm oup.com
RP-HPLCC-8 Inertsil ODS (150×4.6 mm, 5 mcg)Phosphate buffer (pH 3.0) : Acetonitrile (40:60, v/v)237 nm researchgate.net
MEKCFused-silica capillary (40 cm)47 mM Tris buffer and 47 mM SDS (pH 10.2)217 nm nih.gov
HPLCPhenyl column0.030 M Ammonium acetate : Acetonitrile (60:40, v/v)280 nm researchgate.net

Impurity Profiling and Related Substances Analysis

Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. veeprho.com For Aliskiren, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance during storage (degradation impurities). veeprho.com The control of these impurities is essential to ensure the safety and quality of the final product and must comply with ICH and pharmacopeial standards. veeprho.com

Process-Related Impurities: These are by-products or unreacted starting materials from the complex, multi-step chemical synthesis of Aliskiren. An example is N-BOC Aliskiren.

Degradation Impurities: These are formed due to the chemical instability of Aliskiren under the influence of environmental factors like light, humidity, and temperature. Examples include hydrolysis products (e.g., Aliskiren Acid), oxidation products, and isomeric impurities. veeprho.com

Elemental Impurities: Trace metals from catalysts or processing equipment may also be present and must be controlled within ICH Q3D limits. veeprho.com

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing related substances. For structure elucidation of unknown or trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. veeprho.com

Preclinical Pharmacokinetics and Pharmacodynamics Adme/pk/pd Modeling

Absorption and Bioavailability in Preclinical Models

Aliskiren (B1664508) exhibits low oral bioavailability, a characteristic attributed to several factors including its physicochemical properties and interaction with intestinal transporters. sigmaaldrich.com Despite its high aqueous solubility, its absorption is limited. sigmaaldrich.comnih.gov

In Vitro Permeability Studies (e.g., PAMPA, Caco-2 Cell Lines)

The permeability of aliskiren has been assessed using in vitro models that predict intestinal absorption. Studies utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell line models have been conducted. nih.gov

In one such study, a proliposomal formulation of aliskiren hemifumarate was compared to the pure drug. nih.gov The results indicated that the proliposomal formulation demonstrated significantly higher permeability in both the PAMPA and Caco-2 cell line experiments. nih.gov This suggests that formulation strategies can influence the passive permeability of aliskiren across intestinal barriers. nih.gov While specific permeability coefficient (Papp) values from these preclinical studies are not widely published, the qualitative findings underscore the compound's inherently low permeability.

Table 1: Summary of In Vitro Permeability Findings for Aliskiren

AssayFindingReference
PAMPAProliposome formulation showed higher permeability than pure aliskiren. nih.gov
Caco-2 CellsProliposome formulation showed higher permeability than pure aliskiren. nih.gov

In Vivo Permeability and Absorption in Animal Models

Consistent with in vitro findings, in vivo studies in animal models confirm the low oral bioavailability of aliskiren. In marmosets, after a single oral dose of 10 mg/kg, the bioavailability was calculated to be 16.3%. nih.gov In Sprague-Dawley rats, the development of a proliposome formulation was shown to significantly improve the rate and extent of absorption, with the relative bioavailability being 230% compared to a pure aliskiren suspension. nih.gov

A study in a transgenic rat model expressing human renin and angiotensinogen (B3276523) genes was instrumental in the preclinical evaluation of aliskiren, demonstrating its in vivo efficacy. nih.govnih.govnih.gov

Distribution Profile in Preclinical Systems

Following absorption, aliskiren distributes into various tissues, with a notable concentration in the kidneys.

Tissue Distribution (e.g., Kidney Concentration)

Preclinical studies have shown that aliskiren accumulates in the kidneys. clinicaltrials.gov Research in rats has demonstrated that the concentration of aliskiren in the kidney can be significantly higher than its plasma levels. researchgate.net One study noted that after a washout period, the concentration in the kidney was 100-fold higher than its IC50. nih.gov This localization is significant as the kidney is a primary site of action for a renin inhibitor. clinicaltrials.govresearchgate.net Aliskiren has been found in glomeruli and afferent arterioles, key structures in the renin-angiotensin system. clinicaltrials.gov This targeted distribution may contribute to its prolonged effects on blood pressure and proteinuria, even after plasma concentrations have declined. nih.govclinicaltrials.gov

Plasma Protein Binding Characteristics

The binding of aliskiren to plasma proteins is moderate and varies between species. In marmosets, aliskiren is highly bound to plasma proteins, at approximately 92%. nih.gov In contrast, the binding in humans is lower, ranging from 47% to 51%, and is independent of the concentration. nih.govnih.govnih.gov

Table 2: Plasma Protein Binding of Aliskiren in Different Species

SpeciesPlasma Protein Binding (%)Reference
Marmoset~92 nih.gov
Human47 - 51 nih.govnih.govnih.gov

Metabolism and Metabolite Identification

The metabolism of aliskiren is limited, with the majority of the circulating compound in the plasma being the unchanged parent drug. nih.govdrugbank.comnih.gov Following oral administration, unchanged aliskiren constitutes approximately 80% of the drug in plasma, indicating a low level of exposure to metabolites. nih.govdrugbank.comresearchgate.net Preclinical studies in rodents show a higher rate of metabolism (approximately 50%) compared to humans (about 20%). nih.gov

Profiling of Major Oxidized Metabolites

Two primary oxidized metabolites of aliskiren have been identified in plasma. nih.govresearchgate.net These major metabolites represent a very small fraction of the parent drug, accounting for less than 5% of aliskiren in the plasma at peak concentration. nih.govresearchgate.net More specifically, some findings indicate these two metabolites constitute about 1-3% of the aliskiren found in plasma. drugbank.com In studies analyzing excreta from subjects who received radiolabeled aliskiren, oxidized metabolites accounted for at least 1.3% of the total radioactive dose. nih.gove-lactancia.org

Excretion Routes and Elimination Kinetics

The elimination of aliskiren from the body is characterized by a primary route through the feces and minimal clearance via the kidneys. nih.govresearchgate.netnih.govnih.gov

Hepatobiliary/Fecal Excretion

The predominant pathway for the elimination of aliskiren is hepatobiliary excretion, which results in the drug being expelled almost entirely via the fecal route. nih.govresearchgate.netnih.govhres.ca A significant portion of the drug recovered in feces is the unabsorbed, unchanged parent compound. nih.gove-lactancia.org In a study involving healthy volunteers who received a single oral dose of radiolabeled [14C]aliskiren, dose recovery was nearly complete at 91.5% over 168 hours. nih.gove-lactancia.org Of this, 90.9% was recovered in the feces, with the absorbed portion of the dose being eliminated unchanged through the hepatobiliary system. nih.gove-lactancia.org Animal studies also indicate that the efflux transporter P-glycoprotein (Pgp) is involved in the intestinal and hepatobiliary excretion of the drug. e-lactancia.orghres.ca

Urinary Excretion

Urinary excretion represents a very minor elimination pathway for aliskiren. nih.gov Consistently, studies have shown that less than 1% of an orally administered dose is excreted in the urine. nih.govnih.gov Specifically, clinical studies have quantified urinary recovery at just 0.6% of the administered dose. nih.govnih.govresearchgate.nete-lactancia.org Another analysis suggests that approximately a quarter of the absorbed dose is found in the urine as the unchanged parent drug. drugbank.com

Excretion of Aliskiren Following a Single Oral Dose

Excretion RoutePercentage of Dose RecoveredSource
Fecal90.9% nih.gove-lactancia.org
Urinary0.6% nih.govnih.govresearchgate.nete-lactancia.org

Terminal Half-life Determination

The terminal elimination half-life of aliskiren is notably long, which supports once-daily dosing. nih.gov The plasma concentration of aliskiren declines in a multiphasic manner after reaching its peak. nih.govresearchgate.net Studies in healthy volunteers have reported the mean plasma half-life to be approximately 24 hours, with a range of 20 to 45 hours. drugbank.comnih.gov Other investigations have recorded a plasma half-life of 30 to 40 hours. drugbank.come-lactancia.orgnih.gov In a study using radiolabeled aliskiren, the terminal half-life for the parent compound in plasma was 44 hours, while the half-life for total radioactivity was 49 hours. nih.gove-lactancia.org Preclinical data from marmosets showed a much shorter mean half-life of 2.3 hours. nih.gov

Reported Terminal Half-life of Aliskiren

Subject/ModelTerminal Half-life (Hours)Source
Healthy Human Volunteers~24 (Range: 20-45) drugbank.comnih.gov
Healthy Human Volunteers30-40 drugbank.come-lactancia.orgnih.gov
Healthy Human Volunteers (Radiolabeled Study)44 nih.gove-lactancia.org
Marmosets2.3 nih.gov

Pharmacokinetic Interactions in Preclinical Models

Preclinical investigations have identified P-glycoprotein (P-gp) as the primary efflux transporter governing the absorption and disposition of aliskiren. drugs.comfda.govdrugs.com This makes the potential for drug interactions at the P-gp site dependent on the degree of inhibition or induction of this transporter. fda.govdrugs.com

Impact of P-glycoprotein Inducers/Inhibitors (e.g., Rifampicin, Ketoconazole, Verapamil)

Aliskiren is a substrate for P-glycoprotein (P-gp), a characteristic that influences its low bioavailability. nih.govresearchgate.netnih.gov Interactions with substances that induce or inhibit P-gp can therefore significantly alter aliskiren's pharmacokinetic profile.

P-glycoprotein Inhibition: Preclinical studies in mdr1a/1b gene-deficient (P-gp knockout) mice demonstrated a 6.9-fold increase in the area under the plasma concentration-time curve (AUC) for orally administered aliskiren compared to wild-type mice. nih.gov This highlights the critical role of intestinal P-gp in limiting aliskiren's absorption. nih.gov In cynomolgus monkeys, co-administration of P-gp inhibitors resulted in substantially higher aliskiren exposure. nih.gov While human studies, co-administration with the P-gp inhibitor Ketoconazole led to a 76% increase in aliskiren's AUC. nih.gov Similarly, the moderate P-gp inhibitor Verapamil caused an approximate two-fold increase in aliskiren's peak plasma concentration (Cmax) and AUC in healthy subjects. researchgate.netnih.gov These interactions are primarily attributed to the inhibition of intestinal P-gp. nih.govnih.gov

P-glycoprotein Induction: In a clinical study investigating mechanisms identified preclinically, the P-gp and CYP3A4 inducer Rifampicin was shown to significantly reduce aliskiren's plasma concentrations. nih.gov Administration of Rifampicin decreased aliskiren's Cmax by 39% and its AUC by 56%, effectively diminishing its oral bioavailability and its renin-inhibiting effect. nih.gov

Interacting CompoundMechanismModelEffect on Aliskiren PharmacokineticsCitation
P-gp KnockoutGenetic Absence of P-gpMice▲ 6.9-fold increase in oral AUC nih.gov
KetoconazoleP-gp/CYP3A4 InhibitorHuman▲ 76% increase in AUC nih.gov
VerapamilModerate P-gp InhibitorHuman▲ ~2-fold increase in Cmax and AUC researchgate.netnih.gov
RifampicinP-gp/CYP3A4 InducerHuman▼ 56% decrease in AUC, 39% decrease in Cmax nih.gov

Interaction with Co-administered Compounds (e.g., Atorvastatin (B1662188), Valsartan)

The potential for pharmacokinetic interactions between aliskiren and other commonly co-administered cardiovascular agents has been evaluated in both preclinical and clinical settings.

Atorvastatin: In a preclinical study using rats, co-administration of atorvastatin with aliskiren resulted in non-significant alterations in the pharmacokinetic parameters of aliskiren. ukm.myresearchgate.net However, a study in healthy human subjects found that atorvastatin increased the AUC of aliskiren by 47%. nih.gov This suggests that the interaction mechanism may involve transporters like P-glycoprotein and organic anion-transporting polypeptide (OATP), for which aliskiren is a substrate. drugs.comnih.gov

Valsartan (B143634): In studies with healthy volunteers, the co-administration of valsartan with aliskiren led to a decrease in aliskiren's AUC by approximately 26%. nih.gov Despite this pharmacokinetic interaction, the combination therapy demonstrated that aliskiren effectively suppresses the reactive rise in plasma renin activity that is typically induced by valsartan monotherapy. researchgate.netnih.govdrugbank.com

Co-administered CompoundModelEffect on Aliskiren PharmacokineticsCitation
AtorvastatinRatNon-significant alterations ukm.myresearchgate.net
AtorvastatinHuman▲ 47% increase in AUC nih.gov
ValsartanHuman▼ 26% decrease in AUC nih.gov

Pharmacodynamic Biomarkers in Preclinical Studies (e.g., Plasma Renin Activity)

The primary pharmacodynamic effect of aliskiren is the direct inhibition of renin, which can be quantified by measuring its impact on biomarkers within the renin-angiotensin-aldosterone system (RAAS).

Plasma Renin Activity (PRA): PRA is a crucial biomarker for assessing the pharmacodynamic effect of aliskiren. nih.govahajournals.org Aliskiren causes a potent, dose-dependent reduction in PRA. nih.govnih.gov In preclinical models and clinical studies, aliskiren inhibits PRA by up to 80-99%. researchgate.netdrugbank.comnih.gov A key differentiator for aliskiren compared to other RAAS inhibitors like ACE inhibitors or ARBs is its ability to decrease PRA. nih.govmdpi.com While other agents cause a reactive increase in PRA, aliskiren suppresses it, even when used in combination with drugs like valsartan or diuretics that typically elevate PRA levels. researchgate.netdrugbank.comahajournals.org

Other Biomarkers: While aliskiren decreases PRA, it leads to a compensatory increase in plasma renin concentration (PRC) due to the interruption of the negative feedback loop on renin release. nih.govahajournals.org However, this rise in PRC does not overcome the potent inhibition of renin's enzymatic activity. mdpi.com Preclinical studies in diabetic transgenic rats have also utilized other biomarkers to assess the end-organ protective effects of aliskiren, including reductions in albuminuria and suppression of renal gene expression of the (pro)renin receptor, TGF-β1, and collagen I. ahajournals.org

BiomarkerEffect of AliskirenModel/ContextCitation
Plasma Renin Activity (PRA)▼ Potent, dose-dependent decreaseVarious Preclinical and Clinical Models researchgate.netnih.govnih.govnih.gov
Plasma Renin Concentration (PRC)▲ Compensatory increaseMouse, Human nih.govahajournals.org
Angiotensin I & II▼ Dose-proportional decreaseHuman nih.govnih.gov
Albuminuria▼ ReductionDiabetic Transgenic Rat ahajournals.org

Formulation Science and Advanced Drug Delivery Systems Research

Formulation Challenges Attributed to Physicochemical Characteristics

Formulating aliskiren (B1664508) presents several significant hurdles directly linked to its intrinsic physical and chemical nature. These properties influence every stage of dosage form development, from powder handling to the stability of the final product.

A primary challenge in the formulation of aliskiren is its high hygroscopicity. google.com The hemifumarate salt form of aliskiren readily absorbs moisture from the atmosphere. This characteristic is problematic for a solid dosage form, as moisture uptake can lead to physical changes such as particle agglomeration, altered flowability, and compromised mechanical strength of the granules and tablets. Furthermore, the presence of water can impact the chemical stability of the drug substance. The high solubility of aliskiren hemifumarate in water further underscores its affinity for moisture. mdpi.comoup.com This necessitates that manufacturing environments be strictly controlled for humidity and that appropriate packaging solutions are selected to protect the finished product from moisture ingress during storage. azom.com

The crystalline structure, or habit, of an API is critical to its processing behavior. Certain crystalline forms of aliskiren hemifumarate have been identified that are not conducive to standard tableting operations. One particular polymorphic form has been observed to produce bundles of needle-like crystals. google.com This acicular, or needle-shaped, morphology is well-known in pharmaceutical science to result in poor powder flow and weak compression characteristics. Needle-shaped particles tend to interlock, leading to high inter-particulate friction and low bulk density, which impedes efficient die filling on a high-speed tablet press. Moreover, these crystal forms can exhibit poor bonding and compaction properties, resulting in tablets with insufficient hardness and high friability. The variability in drug substance quality, including particle size distribution, flowability, and sticking tendency, further complicates the manufacturing process. google.com To overcome these issues, strategies such as altering the crystallization process to produce more equant, or less needle-like, crystals are employed to create a form that is more convenient for production purposes. google.com

(2R,4R,5R,7S)-Aliskiren Fumarate (B1241708) (2:1) exhibits stability concerns that must be addressed during formulation development. A significant issue is its propensity for physical transformation under mechanical stress. Processes such as milling and high-pressure compression can impart sufficient energy to convert the stable crystalline form of aliskiren fumarate into a more disordered, amorphous state. This is problematic because the amorphous form is thermodynamically less stable and can have different physical properties, potentially impacting the final product's performance and shelf-life.

Furthermore, the compound is sensitive to heat. To prevent degradation during manufacturing steps that generate heat, such as micronization, the temperature must be carefully controlled, preferably kept below 40°C. oup.com The development of validated, stability-indicating analytical methods is therefore crucial to monitor the purity and integrity of aliskiren in the final dosage form throughout its shelf life. oup.com

Solid Oral Dosage Form Development Methodologies

To address the formulation challenges posed by aliskiren's physicochemical properties, specific granulation technologies are employed. Granulation is a particle-size enlargement process that transforms fine, poorly flowing powders into larger, denser agglomerates (granules) with improved flow and compression characteristics. The choice between different granulation methods is critical for moisture-sensitive and poorly compressible drugs like aliskiren.

High-shear wet granulation is a common method used to improve the properties of powder blends. nih.gov This process involves mixing the dry powders (API and excipients) while adding a liquid binder solution. The wet mass is then kneaded, dried, and milled to produce granules with the desired size and density. nih.gov For a drug like aliskiren, this method can improve content uniformity and densify the powder blend. However, given the high hygroscopicity and moisture sensitivity of aliskiren, the use of aqueous solvents must be carefully managed, and the drying step is critical to ensure a low final moisture content to maintain stability. The process involves multiple critical parameters that must be optimized to achieve the desired granule and final tablet quality attributes. nih.govplos.org

Table 1: Representative Critical Process Parameters in High-Shear Wet Granulation This table presents a general overview of key parameters and their typical impact in a high-shear wet granulation process, based on established pharmaceutical principles. The specific values would be optimized for a given formulation like Aliskiren.

Parameter Description Typical Impact on Granule/Tablet Properties Research Findings Reference
Impeller Speed The rotational speed of the main mixing blade. Affects granule densification and size. Higher speeds generally lead to denser, harder, and more spherical granules. It is often the most dominant process variable. nih.gov
Liquid Addition Rate The rate at which the binder solution is sprayed onto the powder bed. Influences granule growth. A slow rate can lead to the formation of many small granules, while a fast rate may cause overwetting and the formation of large lumps. nih.gov
Wet Massing Time The time the wet powder mass is kneaded after the binder liquid has been added. Allows for the distribution of liquid and granule consolidation. Longer times can increase granule density and hardness. nih.govresearchgate.net
Binder Concentration The concentration of the binding agent in the granulating fluid. Higher binder concentration generally results in harder granules and tablets with higher tensile strength and longer disintegration times. plos.orgnih.gov

Roller compaction is a dry granulation method that is particularly advantageous for moisture-sensitive compounds like aliskiren. researchgate.net This process eliminates the need for liquid binders and a drying step. In roller compaction, the powder blend is passed between two counter-rotating rollers that apply high pressure to compact the material into a solid ribbon or sheet. researchgate.net This ribbon is then milled into granules of a desired particle size, which are subsequently blended with a lubricant before being compressed into tablets.

This technique is effective in densifying the powder and improving its flowability. For aliskiren, it avoids the risks associated with its hygroscopicity and potential for hydrolytic degradation that can be present in wet granulation. The process parameters, particularly the compaction force, must be carefully controlled to achieve granules with adequate integrity for tableting without causing excessive conversion of the crystalline drug to its less stable amorphous form.

Table 2: Roller Compaction Process Parameters for Aliskiren Fumarate Formulation This table details specific process parameters identified in patent literature for the roller compaction of Aliskiren Fumarate.

Parameter Description Specified Range/Value Research Findings Reference
Compaction Force The pressure applied by the rollers to densify the powder blend into a ribbon. 2 - 50 kN oup.com
Preferred Compaction Force The optimized pressure range to ensure granule integrity and stability. 3 - 30 kN oup.com
Milling/Sieving The process of breaking the compacted ribbon into granules and sizing them. Granules are crushed with a sieve after compaction. oup.com
Temperature Control Maintaining temperature during mechanical processing to prevent degradation. Should be kept below 40°C, preferably 20-30°C, during comminution. oup.com

Excipient Selection and Compatibility Studies

The formulation of (2R,4R,5R,7S)-Aliskiren Fumarate (2:1) into a solid oral dosage form requires careful selection of excipients due to the active pharmaceutical ingredient's (API) challenging physicochemical properties, such as high hygroscopicity and poor compressibility. The compatibility of Aliskiren with a variety of excipients is a critical determinant of the final product's stability and performance.

Standard excipients used in tablet formulations containing Aliskiren include diluents, binders, disintegrants, and lubricants. nih.govhres.ca Common choices are microcrystalline cellulose (B213188) as a diluent, povidone as a binder, crospovidone as a disintegrant, and magnesium stearate (B1226849) as a lubricant. nih.govfda.gov Compatibility studies are essential to ensure that no adverse interactions occur between the API and the chosen excipients that could compromise the drug's stability. While many standard excipients are compatible, the potential for interactions, particularly under stress conditions, necessitates thorough evaluation. For instance, the interaction between the API and lubricants like magnesium stearate can be sensitive to concentration and manufacturing process variables.

Table 1: Excipients Commonly Used in Aliskiren Formulations
Excipient ClassExample ExcipientFunctionReference
DiluentMicrocrystalline CelluloseFiller, provides good compressibility nih.govfda.gov
BinderPovidoneEnhances tablet cohesion nih.govhres.ca
DisintegrantCrospovidonePromotes rapid tablet disintegration nih.govfda.gov
LubricantMagnesium StearateReduces friction during tablet ejection nih.govfda.gov
GlidantColloidal Silicon DioxideImproves powder flow hres.cafda.gov
Coating AgentHypromellose, Macrogol, TalcFilm coating for stability and ease of swallowing nih.gov

Advanced Drug Delivery System Investigations

To address the low oral bioavailability of Aliskiren, which is approximately 2.5%, researchers have investigated advanced drug delivery systems. mdpi.com These systems aim to enhance the solubility and permeability of the drug, thereby improving its absorption from the gastrointestinal tract.

Proliposomal formulations represent a promising strategy for improving the oral delivery of Aliskiren. mdpi.comnih.gov Proliposomes are dry, free-flowing powders that, upon contact with gastrointestinal fluids, form a liposomal suspension in situ. mdpi.com This in-situ formation of liposomes can encapsulate the drug, protecting it from degradation and enhancing its transport across the intestinal mucosa. mdpi.comnih.gov This lipid-based system has the potential to improve the rate and extent of Aliskiren absorption, as demonstrated in preclinical studies where a proliposomal formulation showed a significant increase in relative bioavailability compared to a pure drug suspension. mdpi.comnih.gov

The choice of lipids is a critical factor in the design of effective proliposomal formulations. Commonly used lipids include various phospholipids (B1166683) like soy phosphatidylcholine (SPC) and dimyristoylphosphatidylcholine (B1235183) (DMPC). mdpi.comnih.gov Cholesterol is often incorporated to stabilize the lipid bilayer and control the rigidity of the resulting liposomes. mdpi.com

The solvent evaporation method is a frequently employed technique for preparing Aliskiren proliposomes. mdpi.comresearchgate.net This process involves dissolving the drug and selected lipids in a suitable organic solvent, such as ethanol. mdpi.com This solution is then adsorbed onto a carrier material, like microcrystalline cellulose. mdpi.com The organic solvent is subsequently removed by evaporation, leaving a thin film of the drug-lipid mixture on the carrier, resulting in a dry, flowable proliposomal powder. mdpi.comresearchgate.net

In vitro drug release studies are crucial for evaluating the performance of proliposomal formulations and predicting their in vivo behavior. These tests are typically performed using a USP Type II dissolution apparatus in a medium that simulates physiological conditions, such as 0.01 N hydrochloric acid. mdpi.comnih.gov Studies have shown that Aliskiren-loaded proliposomes exhibit significantly improved drug release profiles compared to the pure drug. mdpi.comresearchgate.net For example, one study reported that a proliposomal formulation released 88% of the drug within 120 minutes, demonstrating a marked enhancement over the dissolution of the unformulated drug. mdpi.com

Table 2: Representative In Vitro Drug Release Comparison
FormulationTime (minutes)Cumulative Drug Release (%)Reference
Pure Aliskiren Suspension120Significantly lower than proliposomes mdpi.comresearchgate.net
Optimized Proliposomal Formulation (F8)6061% mdpi.com
Optimized Proliposomal Formulation (F8)12088% mdpi.com

Fixed-Dose Combination Formulation Strategies

Aliskiren is often used in combination with other antihypertensive agents, such as hydrochlorothiazide (B1673439) (a diuretic), to achieve greater blood pressure control. nih.govnih.gov Fixed-dose combination (FDC) therapies, which combine multiple active ingredients into a single pill, are a common strategy to improve patient compliance. nih.govvicihealthsciences.com

A significant challenge in developing FDCs is ensuring the compatibility of the different active ingredients and achieving the desired release profile for each. For combinations including Aliskiren, a bilayer tablet is a frequently used formulation strategy. vicihealthsciences.comnih.gov This technology allows for the physical separation of the different drugs into distinct layers, each with its own optimized set of excipients. vicihealthsciences.comresearchgate.net This prevents potential chemical interactions between the APIs and allows for tailored drug release characteristics for each layer, although for most Aliskiren FDCs, both layers are formulated for immediate release. nih.govnih.gov The successful manufacturing of bilayer tablets requires careful control over parameters to prevent cross-contamination between layers and ensure the mechanical integrity of the tablet. vicihealthsciences.com

Patents and Intellectual Property Landscape

Analysis of Key Patents on Synthesis Routes

The synthesis of Aliskiren (B1664508), a complex molecule with four chiral centers, has been a significant focus of patent activity. The enantiomerically pure compound is challenging to produce on an industrial scale, leading to the development and patenting of several distinct synthetic routes and novel intermediates. greyb.com

The foundational patent, U.S. Patent No. 5,559,111, first disclosed Aliskiren and its related compounds, along with initial approaches to its synthesis. google.comnewdrugapprovals.org Subsequent patents have aimed to refine and improve upon these early methods, focusing on efficiency, yield, and purity. For instance, European Patent EP 1,303,478 B1 describes a synthetic route that has been utilized for industrial production. newdrugapprovals.org

Further innovation is detailed in a series of patents including U.S. Patent Nos. 7,132,569, 7,009,078, 6,730,798, and 6,800,769, which claim novel intermediates and specific processes for the preparation of Aliskiren. google.comgoogle.com These patents often focus on specific steps, such as the creation of key intermediates, to overcome challenges like low yields and the formation of by-products that were issues in earlier methods. newdrugapprovals.org For example, some patented processes involve the aminolysis of a lactone intermediate, followed by reduction to form the critical δ-amino-γ-hydroxy moiety. google.com Other patented routes explore different disconnections and key reactions, such as asymmetric hydrogenation, to establish the required stereochemistry. newdrugapprovals.org

The ongoing search for more efficient and economical synthesis pathways is evident in patent applications like WO 2012/052829 A1 and US 2015/0011793 A1, which describe improved processes for preparing Aliskiren and its intermediates, highlighting the continuous effort to optimize the manufacturing process. google.comgoogle.com

Patent NumberKey Innovation/ContributionFocus of the Patent
U.S. Pat. No. 5,559,111Initial disclosure of Aliskiren and its synthesis.Composition of Matter, Initial Synthetic Methods
EP 1,303,478 B1Describes a route for industrial-scale production.Process Optimization for Manufacturing
U.S. Pat. Nos. 7,132,569, 7,009,078, 6,730,798, 6,800,769Claim novel intermediates and improved preparation processes.Intermediate Compounds, Process Steps
WO 2012/052829 A1Introduces a novel process for Aliskiren preparation.Alternative Synthetic Route

Patents Covering Polymorphic Forms and Amorphous Forms

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. Consequently, significant research and patenting efforts have been directed toward identifying and characterizing different polymorphic and amorphous forms of Aliskiren Fumarate (B1241708). The initial disclosure in EP 678503 A mentioned the hemifumarate salt but did not detail specific crystalline forms. google.com

U.S. Patent No. 8,119,841 B2 is a key patent in this area, specifically claiming various crystalline forms of Aliskiren Hemifumarate, including "Modification B" and a solvate form termed "Solvate Form SB". google.com This patent highlights the advantageous properties of these specific crystal forms for use in pharmaceutical preparations. google.com

Further extending the landscape, patent application WO 2008/061622 describes multiple crystalline forms, including Modifications A and B, as well as several solvates. google.com Subsequent applications, such as WO 2011/028919 A2, disclose additional polymorphic forms designated T1, T3, T4, T5, T6, T7, and T8, along with processes for their preparation and for the preparation of the amorphous form. google.com The discovery of novel forms provides opportunities to improve manufacturing processes and the physical characteristics of the API, such as flowability and solubility. google.com

The amorphous form of Aliskiren Hemifumarate has also been a subject of patent protection. For example, WO 2013/007725 A2 describes a novel amorphous solid and a process for its preparation, noting that this form can be applied in pharmaceutical compositions. google.com The amorphous state can sometimes offer advantages in terms of solubility, but it can also be less stable than crystalline forms, making control of the solid state crucial. googleapis.com

Patent/Application NumberDisclosed FormsSignificance
U.S. Pat. No. 8,119,841 B2Modification B, Solvate Form SBProtects specific crystalline forms with advantageous properties for formulation.
WO 2008/061622Modification A, Modification B, various solvates (SA, SB, SC, SD)Broadly covers multiple crystalline and solvate forms.
WO 2011/028919 A2Crystalline Forms T1, T3, T4, T5, T6, T7, T8; Amorphous formIdentifies additional novel polymorphic forms and processes for their preparation.
WO 2013/007725 A2Novel crystal form and a novel amorphous solidProvides new solid forms with potentially improved physicochemical characteristics.

Patents Related to Formulation Technologies and Drug Combinations

To improve patient compliance and therapeutic efficacy, Aliskiren has been developed in fixed-dose combinations with other antihypertensive agents. This strategy requires specific formulation technologies to ensure the stability and bioavailability of each component and is protected by a layer of patents.

Key combination therapies include:

Aliskiren and Hydrochlorothiazide (B1673439) (HCTZ): Marketed as Tekturna HCT, this combination joins a direct renin inhibitor with a diuretic. greyb.comwikipedia.org U.S. Patent No. 8,618,172 protects a solid oral dosage form of this combination, specifying the use of a hydrophilic filler. drugs.com

Aliskiren and Amlodipine: This single-pill combination, marketed as Tekamlo, combines Aliskiren with a calcium channel blocker. google.comwikipedia.orgnovartis.com Patent application AU 2009292908 A1 describes galenical formulations of Aliskiren Hemifumarate with Amlodipine Besylate. google.com The formulation work was complex due to Aliskiren's physical properties, such as poor compression behavior and hygroscopicity. googleapis.com

Aliskiren and Valsartan (B143634): Marketed as Valturna, this formulation combines Aliskiren with an angiotensin II receptor blocker (ARB). greyb.com A patent application, US 2012/0003308 A1, is directed to a pharmaceutical oral fixed-dose combination in the form of compressed bilayer tablets. google.com

These combination patents are crucial for extending the product's lifecycle and offering improved treatment options. However, such patents can face challenges. For instance, a patent application in India for a triple combination of Aliskiren, Amlodipine, and HCTZ was denied on the grounds of lacking an inventive step, as the individual components and their binary combinations were already known in the art. financialexpress.com

Strategic Aspects of Intellectual Property Management

The intellectual property strategy for Aliskiren demonstrates a comprehensive approach to protecting a pharmaceutical product. The strategy extends beyond the basic composition of matter patent to encompass various aspects that are critical for commercial success and longevity.

Lifecycle Management: By filing patents on different synthesis routes, polymorphic forms, and fixed-dose combinations, the patent holder, Novartis, has built a layered defense against generic competition. Patents on specific crystalline forms and formulations can provide protection long after the original compound patent expires. greyb.comgreyb.com

Protecting Innovation: The development of novel synthetic routes that are more efficient and scalable is a key area of patenting. This not only secures the manufacturing process but can also provide a competitive advantage by reducing costs.

Expanding Market Offerings: Patents on combination products like Tekturna HCT and Tekamlo allow for the introduction of new therapeutic options, addressing the needs of patients who may require multiple medications to control their blood pressure. novartis.comfda.gov This strategy can reinvigorate a product line and extend its commercial viability.

Global Patent Strategy: The filing of patents in multiple jurisdictions is a standard part of pharmaceutical IP management. However, this strategy is met with varying degrees of success, as illustrated by the patent rejection in India, which highlights the differing standards of patentability across the globe. financialexpress.com

Navigating the "Patent Cliff": A diversified portfolio of patents helps to cushion the impact of the primary patent's expiration, often referred to as the "patent cliff." By securing patents on second-generation innovations (new forms, formulations, and combinations), a company can maintain market exclusivity for a longer period.

This strategic management of intellectual property is essential for recouping the significant research and development costs associated with bringing a novel drug like Aliskiren to market and for funding future innovation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The intricate stereochemistry of the aliskiren (B1664508) molecule presents a considerable synthetic challenge. While various synthetic routes have been developed, future research will likely focus on creating more efficient, economical, and environmentally sustainable pathways.

Current research has explored several strategies, including:

Convergent Synthesis: Approaches that build complex molecules from several smaller, independently synthesized fragments are common. One such method focuses on the efficient synthesis of a key intermediate, (2S,7R,E)-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-N,N,8-trimethylnon-4-enamide, utilizing techniques like Evans chiral auxiliary-aided asymmetric allylation and modified Julia–Kocienski olefination to ensure high stereoselectivity. rsc.org

Catalytic Methods: Iridium-catalyzed asymmetric hydrogenation of allylic alcohol fragments has been employed in a formal total synthesis, achieving high enantioselectivity (93-97% ee). nih.gov

Macrocyclic Intermediates: A "macrocycle route" has been reported, featuring a challenging ring-closing metathesis (RCM) to form a nine-membered unsaturated lactone, followed by stereoselective aziridination and regioselective ring-opening. acs.org

Future efforts in this area are expected to emphasize the principles of green chemistry . samipubco.com This involves designing synthetic processes that reduce or eliminate the use and generation of hazardous substances. samipubco.commdpi.com Key areas for development include the use of eco-friendly solvents, minimizing waste streams, and employing biocatalysis or continuous flow chemistry to create more sustainable and efficient manufacturing processes. samipubco.commdpi.com The integration of continuous flow techniques with other technologies like microwave irradiation or supported catalysts could lead to fully automated and highly efficient synthetic protocols. mdpi.com

Deeper Investigation into Stereoisomer-Specific Molecular Interactions

Aliskiren possesses four chiral centers, making its specific (2R,4R,5R,7S) configuration crucial for its potent inhibitory activity against renin. rndsystems.com While the activity of the primary enantiomer is well-established, a deeper understanding of the molecular interactions of all its stereoisomers remains a vital area for research. The study of chiral drugs is critical, as different enantiomers can exhibit significant variations in pharmacological activity, toxicology, and pharmacokinetics. nih.govnih.gov

Future research should focus on:

Conformational Analysis: Studies using techniques like 2D-NMR spectroscopy and molecular dynamics simulations have begun to explore the conformational behavior of aliskiren in different solvent environments. nih.gov For instance, aliskiren adopts a U-shaped conformation in aqueous solution, while it has a more "extended" conformation in dimethylformamide, which more closely resembles its receptor-bound state. nih.gov Expanding these studies to other stereoisomers would provide a comprehensive understanding of their conformational landscapes.

Enantioselective Analysis: The development of robust analytical methods for separating and quantifying all stereoisomers is a prerequisite for these investigations. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary tool for this purpose. researchgate.netwvu.eduresearchgate.net Research has shown successful separation of the (R)- and (S)-aliskiren enantiomers using a Chiralpak-IC column. researchgate.net Further development of these methods to resolve all diastereomers is a key objective.

This line of inquiry will not only reinforce the rationale for the specific stereochemistry of the approved drug but could also uncover novel biological activities or unexpected toxicities associated with other isomers, further ensuring therapeutic safety and efficacy.

Advancements in Analytical Techniques for Ultra-Trace Impurities and Degradants

Ensuring the purity of any active pharmaceutical ingredient (API) is paramount. For a molecule as complex as aliskiren, the identification and quantification of process-related impurities and degradation products at ultra-trace levels present a continuous analytical challenge. Regulatory bodies like the ICH and FDA place stringent requirements on the identification and qualification of impurities. ijprajournal.com

Future advancements in this domain will likely concentrate on:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for impurity profiling. ijprajournal.comchimia.chijnrd.org Techniques like LC-MS/MS (tandem mass spectrometry) offer high sensitivity and selectivity for the structural elucidation of unknown impurities without the need for time-consuming isolation. ijprajournal.comijpsonline.com The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analyzers, can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. ijnrd.org

Novel Ionization Methods: The development of new ionization techniques for LC-MS, such as cold electron ionization (Cold EI) with supersonic molecular beams, offers the potential for untargeted analysis. nih.gov This method provides enhanced molecular ions, which improves the probability of correct identification using spectral libraries like NIST. nih.gov

Enhanced Separation Power: Ultra-high-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for resolving complex mixtures of impurities. ijnrd.org

Combined Spectroscopic Techniques: For definitive structural confirmation of novel impurities, the combination of LC-MS with nuclear magnetic resonance spectroscopy (LC-NMR) or LC-NMR-MS provides unparalleled analytical power. ijprajournal.comijpsonline.com

These advanced analytical strategies are crucial for maintaining the quality and safety of aliskiren fumarate (B1241708) by enabling the detection and characterization of impurities at ever-lower concentrations, thereby ensuring a comprehensive understanding of the drug's purity profile.

Sophisticated Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for understanding the relationship between drug exposure and its pharmacological effect. For aliskiren, such models have been used to describe its impact on the RAAS. nih.gov Future research will benefit from more sophisticated and predictive modeling approaches.

Key areas for development include:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations that integrate physiological, physicochemical, and pharmacokinetic data to simulate drug distribution and disposition in the body. nih.govju.edu.jobohrium.com These models can be used to predict how factors like organ impairment (renal or hepatic), drug-drug interactions, or patient-specific characteristics (e.g., age, genetics) might alter aliskiren's pharmacokinetics. nih.govnih.gov This can help in determining the need for and design of clinical studies in special populations. nih.gov

Mechanistic PK/PD Models: Semi-mechanistic models have been developed to evaluate aliskiren's effects on RAAS biomarkers, including plasma renin activity (PRA), active renin, angiotensin I, and angiotensin II. nih.gov These models estimated that the aliskiren concentration needed for 50% PRA inhibition is similar to in vitro estimates. nih.gov Future models could incorporate more detailed biological mechanisms, such as the dynamics of the (pro)renin receptor, to provide a more comprehensive picture of the drug's effects.

Predictive Simulation: Advanced modeling and simulation can be used to design future clinical trials more efficiently, predict outcomes, and potentially support requests for study waivers in certain populations. ju.edu.jonih.gov By simulating various clinical scenarios, researchers can optimize trial designs and better anticipate the therapeutic response in diverse patient groups.

The application of these advanced modeling techniques will facilitate a more personalized approach to therapy, helping to predict individual responses and optimize treatment strategies. researchgate.net

Innovative Approaches to Drug Delivery Systems for Targeted or Controlled Release

A significant limitation of aliskiren is its low oral bioavailability, which is approximately 2.6%. nih.govresearchgate.net This is partly attributed to it being a substrate for P-glycoprotein. researchgate.netnih.gov Overcoming this challenge through innovative drug delivery systems is a major focus of future research.

Promising avenues include:

Nanoparticle-Based Systems: Encapsulating aliskiren into nanoparticles has emerged as a promising strategy. dovepress.com Studies using polylactic acid (PLA) nanoparticles have demonstrated several benefits in preclinical models:

Improved Bioavailability and Accumulation: Aliskiren-loaded PLA nanoparticles showed higher accumulation of the drug in the heart of spontaneously hypertensive rats (SHRs) compared to the powdered form of the drug. nih.govresearchgate.net

Enhanced Pharmacodynamic Effects: In SHRs, nanoparticle-loaded aliskiren produced a more pronounced decrease in blood pressure compared to the free drug. nih.gov It also led to a decrease in the gene expression of key RAAS components like the (pro)renin receptor (Atp6ap2) and angiotensin-converting enzyme (ACE) in the heart. nih.govresearchgate.net

Cardioprotective Effects: The nanoparticle formulation was associated with decreased vasoconstriction and reduced collagen content in the aorta. nih.govresearchgate.net

The characteristics of these nanoparticles can be precisely controlled, as shown in the table below based on experimental findings. nih.gov

Nanoparticle PropertyBlank Nanoparticles (NP)Aliskiren-Loaded Nanoparticles (NP ALIS)
Average Diameter Increased after drug encapsulationAssumed to be related to successful encapsulation
Polydispersity Index (PDI) Similar for both samplesIndicates a narrow size distribution
Zeta-Potential -17.0 mV-24.6 mV
This interactive table summarizes the physicochemical properties of polylactic acid nanoparticles used for aliskiren delivery.

Exploration of Broader Molecular and Biochemical Interactions in Non-Target Systems

While aliskiren is known for its high specificity for renin, the full spectrum of its molecular and biochemical interactions, particularly in non-target systems, is not completely understood. rndsystems.comecrjournal.com The renin-angiotensin-aldosterone system has widespread physiological roles, and its inhibition could have unforeseen consequences or benefits beyond blood pressure regulation. nih.govnih.gov

Future research should investigate:

Off-Target Effects: Although aliskiren is highly selective for renin over other aspartic proteinases, comprehensive screening against a wider array of enzymes and receptors could reveal previously unknown interactions. rndsystems.com While current data suggest a low potential for clinically relevant drug interactions, continuous investigation is warranted as new therapeutic agents emerge. researchgate.netdrugbank.com

(Pro)renin Receptor Interactions: Aliskiren treatment leads to a reactive rise in plasma renin concentration due to the interruption of the negative feedback loop by angiotensin II. wikipedia.orgecrjournal.comnps.org.au The elevated renin and prorenin may interact with the (pro)renin receptor, which can trigger intracellular signaling pathways independent of angiotensin II generation. While some studies show that aliskiren-loaded nanoparticles can downregulate the expression of this receptor, the net effect of long-term therapy on this system requires further elucidation. nih.govresearchgate.net

Tissue-Specific RAAS Modulation: The effects of aliskiren on local or tissue-specific RAAS in organs like the brain, kidney, and heart are of significant interest. Preclinical data in transgenic rat models suggest that aliskiren can reduce cardiac hypertrophy and proteinuria, indicating protective effects on target organs. nih.govnih.gov Deeper investigation into the molecular mechanisms underlying these organ-protective effects, such as impacts on fibrosis, inflammation, and oxidative stress, could uncover new therapeutic applications. researchgate.net For instance, recent research has highlighted the role of pathways like ferroptosis in diabetic kidney disease, presenting new potential mechanisms to explore for RAAS inhibitors. dovepress.com

A more complete understanding of aliskiren's broader biochemical footprint will be crucial for fully characterizing its therapeutic profile and potentially identifying new indications or contraindications.

Q & A

Q. Table 1: Key Pharmacokinetic Parameters of (2R,4R,5R,7S)-Aliskiren Fumarate

ParameterValueReference
Oral Bioavailability2.6%
Plasma Half-Life (t₁/₂)44–49 hours
Major Excretion RouteFeces (90.9%)
Protein BindingNot reported (assumed low)-

Q. Table 2: Comparative IC₅₀ Values Across Species

SpeciesIC₅₀ (nM)Assay TypeReference
Human0.6–1.5Plasma renin
Rat80Recombinant renin
Primate1.5In vivo PRA

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